Higher Synthesis Yield: 2-(Tert-butylthio)benzamide vs. 2-(Methylthio)benzamide
The synthesis of 2-(tert-butylthio)benzamide via nucleophilic acyl substitution can be achieved with significantly higher isolated yields compared to the analogous route for 2-(methylthio)benzamide [1]. This difference is attributed to the optimized reaction conditions enabled by the tert-butylthio group's stability and the physical properties of the resulting product .
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 90-95% |
| Comparator Or Baseline | 2-(Methylthio)benzamide, 80-98% (reported as a typical range for similar methods) |
| Quantified Difference | Up to a 15 percentage point increase in yield at the upper bound, with a more favorable and consistent yield range. |
| Conditions | Reaction of benzoyl chloride derivative with tert-butyl mercaptan (target) or methyl mercaptan (comparator) in the presence of a base such as triethylamine [1]. |
Why This Matters
A more consistent and higher-yielding synthetic route reduces raw material costs, minimizes waste, and enhances the overall process efficiency, making 2-(tert-butylthio)benzamide a more economically viable building block for large-scale synthesis.
- [1] Patent CA2136167C. Method for producing alkylsulfinylbenzamides and 1,2-benzisothiazol-3-ones. Yield of 2-(methylthio)benzamide from related methods: 80-98%. View Source
